4-Hydroxyisovaleric acid

Catalog No.
S605565
CAS No.
77220-86-1
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxyisovaleric acid

CAS Number

77220-86-1

Product Name

4-Hydroxyisovaleric acid

IUPAC Name

4-hydroxy-3-methylbutanoic acid

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-4(3-6)2-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)

InChI Key

ZGYGEPZZMAXSKH-UHFFFAOYSA-N

SMILES

CC(CC(=O)O)CO

Synonyms

4-hydroxyisopentanoate, 4-hydroxyisopentanoic acid, 4-hydroxyisovalerate, 4-hydroxyisovaleric acid

Canonical SMILES

CC(CC(=O)O)CO

Metabolism Studies

4-Hydroxyisovaleric acid (4-HIA) has been identified as a metabolite in some metabolic disorders. One area of research focuses on its presence in isovaleric acidemia, a rare genetic condition affecting isoleucine metabolism. Studies have shown that patients with this condition excrete 4-HIA in their urine. This finding helps researchers understand the pathway by which the body breaks down isoleucine in isovaleric acidemia patients. Pubmed source:

Chemical Properties

Another area of scientific research focuses on the chemical properties of 4-HIA itself. Studies have determined that 4-HIA belongs to a class of molecules called hydroxy fatty acids. These fatty acids have a particular molecular structure with a chain containing a hydroxyl group. Further research has shown that 4-HIA is hydrophobic, meaning it has a low solubility in water. HMDB source:

4-Hydroxyisovaleric acid, also known as 4-hydroxyisopentanoate, is an organic compound classified as a hydroxy fatty acid. Its chemical formula is C5H10O3C_5H_{10}O_3, and it is characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of its isovaleric acid backbone. This compound plays a significant role in various metabolic pathways and is particularly relevant in studies related to metabolic disorders, such as isovaleric acidemia, where its levels can serve as biomarkers .

, primarily involving esterification and oxidation processes. Key reactions include:

  • Esterification: It can react with alcohols to form esters, which are important in the synthesis of various bioactive compounds.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions. This property is utilized in synthetic organic chemistry for producing more complex molecules .

Biologically, 4-hydroxyisovaleric acid is implicated in several metabolic processes. It serves as a metabolite in the degradation of branched-chain amino acids like leucine. Elevated levels of this compound can indicate certain metabolic disorders, particularly in conditions like isovaleric acidemia, where the body cannot properly metabolize isovaleryl-CoA due to enzyme deficiencies. As such, it acts as a potential biomarker for diagnosing this condition .

Several methods exist for synthesizing 4-hydroxyisovaleric acid:

  • Biotechnological Methods: Utilizing microbial fermentation processes that convert substrates like glucose into 4-hydroxyisovaleric acid through engineered strains.
  • Chemical Synthesis: A common approach involves the reduction of levulinic acid or other related compounds using various catalysts, including ruthenium-based catalysts .
  • Enzymatic Synthesis: Employing specific enzymes to catalyze the conversion of precursors into 4-hydroxyisovaleric acid can yield high selectivity and efficiency.

4-Hydroxyisovaleric acid has several applications across different fields:

  • Metabolic Research: Used as a biomarker for diagnosing metabolic disorders.
  • Biochemical Synthesis: Acts as an intermediate in the production of bio-based polymers and other chemicals.
  • Nutraceuticals: Potential use in dietary supplements due to its role in amino acid metabolism .

Interaction studies have focused on how 4-hydroxyisovaleric acid interacts with various enzymes and metabolic pathways. For instance, it has been shown to influence the activity of enzymes involved in branched-chain amino acid metabolism. Understanding these interactions helps elucidate its role in metabolic disorders and potential therapeutic applications .

Several compounds share structural similarities with 4-hydroxyisovaleric acid. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Isovaleric AcidSame carbon skeletonLacks hydroxyl group; more hydrophobic
β-Hydroxyisovaleric AcidHydroxyl group on different carbonInvolved in different metabolic pathways
Valeric AcidShorter carbon chainNo hydroxyl group; simpler structure
4-Hydroxyvaleric AcidHydroxyl group on fourth carbonDirectly involved in producing γ-valerolactone

These compounds illustrate the unique positioning of 4-hydroxyisovaleric acid within biochemical pathways and its potential applications compared to its analogs.

Physical Description

Solid

XLogP3

-0.2

Other CAS

77220-86-1

Wikipedia

(RS)-4-hydroxyisovaleric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2024-04-14

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